

# Spectroscopic Profile of p-Mentha-1,5-dien-8-ol: A Technical Guide

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## Compound of Interest

Compound Name: *p-Mentha-1,5-dien-8-ol*

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This technical guide provides a comprehensive overview of the spectroscopic data for the monoterpenoid alcohol, **p-Mentha-1,5-dien-8-ol** (CAS RN: 1686-20-0).<sup>[1][2]</sup> Intended for researchers, scientists, and professionals in drug development, this document compiles essential Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the identification and characterization of this compound.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **p-Mentha-1,5-dien-8-ol**, a compound with the molecular formula C<sub>10</sub>H<sub>16</sub>O and a molecular weight of 152.23 g/mol.<sup>[1][2]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Spectral Data

A definitive, experimentally determined <sup>1</sup>H NMR spectrum with complete assignment of chemical shifts, multiplicities, and coupling constants for **p-Mentha-1,5-dien-8-ol** is not readily available in the public domain at the time of this publication. The expected proton environments are outlined below based on the molecular structure.

Proton Assignment (Tentative)	Expected Chemical Shift (ppm)	Expected Multiplicity
H-1	Olefinic region	Multiplet
H-5	Olefinic region	Multiplet
H-4	Allylic proton	Multiplet
H-3, H-6	Allylic/Aliphatic protons	Multiplets
-CH <sub>3</sub> (on ring)	Aliphatic region	Singlet or Doublet
-CH <sub>3</sub> (isopropyl)	Aliphatic region	Singlets
-OH	Variable	Singlet (broad)

### <sup>13</sup>C NMR (Carbon-13 NMR) Spectral Data

A study by Boti et al. (2006) analyzed the chemical composition of *Juniperus oxycedrus* ssp. *oxycedrus* berry and leaf oils, which included the identification of **p-Mentha-1,5-dien-8-ol** using <sup>13</sup>C NMR in combination with other techniques. While the full dataset from this specific publication is not publicly accessible, the presence of this compound was confirmed through their analysis.[\[2\]](#) The expected carbon environments are listed below.

Carbon Assignment (Tentative)	Expected Chemical Shift (ppm)
C-8 (C-OH)	70-80
C-1, C-5, C-2, C-6 (Olefinic)	100-150
C-4 (Allylic CH)	40-60
C-3 (Aliphatic CH <sub>2</sub> )	20-40
C-7 (Ring CH <sub>3</sub> )	15-25
C-9, C-10 (Isopropyl CH <sub>3</sub> )	20-30

## Infrared (IR) Spectroscopy

The IR spectrum of **p-Mentha-1,5-dien-8-ol** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
~3400 (broad)	O-H	Stretching
~3010-3080	C-H (alkene)	Stretching
~2850-2960	C-H (alkane)	Stretching
~1640-1680	C=C	Stretching
~1450	C-H	Bending
~1375	C-H (gem-dimethyl)	Bending
~1000-1200	C-O	Stretching

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **p-Mentha-1,5-dien-8-ol** is available in the NIST WebBook.<sup>[1][2]</sup> The fragmentation pattern is a key tool for its identification.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Possible Fragment Ion
152	Present (low intensity)	[M] <sup>+</sup> (Molecular Ion)
137	High	[M - CH <sub>3</sub> ] <sup>+</sup>
119	Moderate	[M - CH <sub>3</sub> - H <sub>2</sub> O] <sup>+</sup>
93	High	[C <sub>7</sub> H <sub>9</sub> ] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
59	High	[C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup> (from cleavage alpha to the hydroxyl group)
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (isopropyl cation)

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are tailored for the analysis of a monoterpene alcohol like **p-Mentha-1,5-dien-8-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Materials and Equipment:

- **p-Mentha-1,5-dien-8-ol** sample (5-10 mg for  $^1\text{H}$ , 20-50 mg for  $^{13}\text{C}$ )
- Deuterated chloroform ( $\text{CDCl}_3$ )
- 5 mm NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)
- Tetramethylsilane (TMS) as an internal standard

Procedure:

- **Sample Preparation:** Dissolve the accurately weighed sample in approximately 0.6 mL of  $\text{CDCl}_3$  containing 0.03% TMS in a clean, dry NMR tube.
- **Instrument Setup:** Insert the NMR tube into the spectrometer's probe.
- **Locking and Shimming:** Lock the spectrometer on the deuterium signal of  $\text{CDCl}_3$ . Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- **$^1\text{H}$  NMR Acquisition:**
  - Set the spectral width to cover a range of 0-12 ppm.
  - Use a standard  $30^\circ$  or  $45^\circ$  pulse.
  - Set the number of scans to 16 or 32 for a sufficient signal-to-noise ratio.
  - Set a relaxation delay (d1) of 1-2 seconds.

- Acquire the Free Induction Decay (FID).
- $^{13}\text{C}$  NMR Acquisition:
  - Switch the probe to the  $^{13}\text{C}$  frequency.
  - Set the spectral width to cover a range of 0-220 ppm.
  - Use a proton-decoupled pulse sequence.
  - Set the number of scans to 1024 or more, depending on the sample concentration.
  - Use a relaxation delay of 2-5 seconds.
  - Acquire the FID.
- Data Processing: Apply Fourier transformation to the FIDs, followed by phase and baseline correction to obtain the final spectra.

## Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Materials and Equipment:

- **p-Mentha-1,5-dien-8-ol** (liquid)
- FT-IR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an ATR accessory.
- Dropper or pipette

Procedure (using NaCl/KBr plates):

- Sample Preparation: Place a small drop of the neat liquid sample onto one salt plate.
- Place the second salt plate on top and gently rotate to create a thin, uniform film.
- Instrument Setup: Place the sandwiched plates into the spectrometer's sample holder.

- Data Acquisition:
  - Collect a background spectrum of the empty spectrometer.
  - Collect the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

- **p-Mentha-1,5-dien-8-ol** sample
- Gas Chromatograph-Mass Spectrometer (GC-MS) system
- Volatile solvent (e.g., hexane or dichloromethane)
- Microsyringe

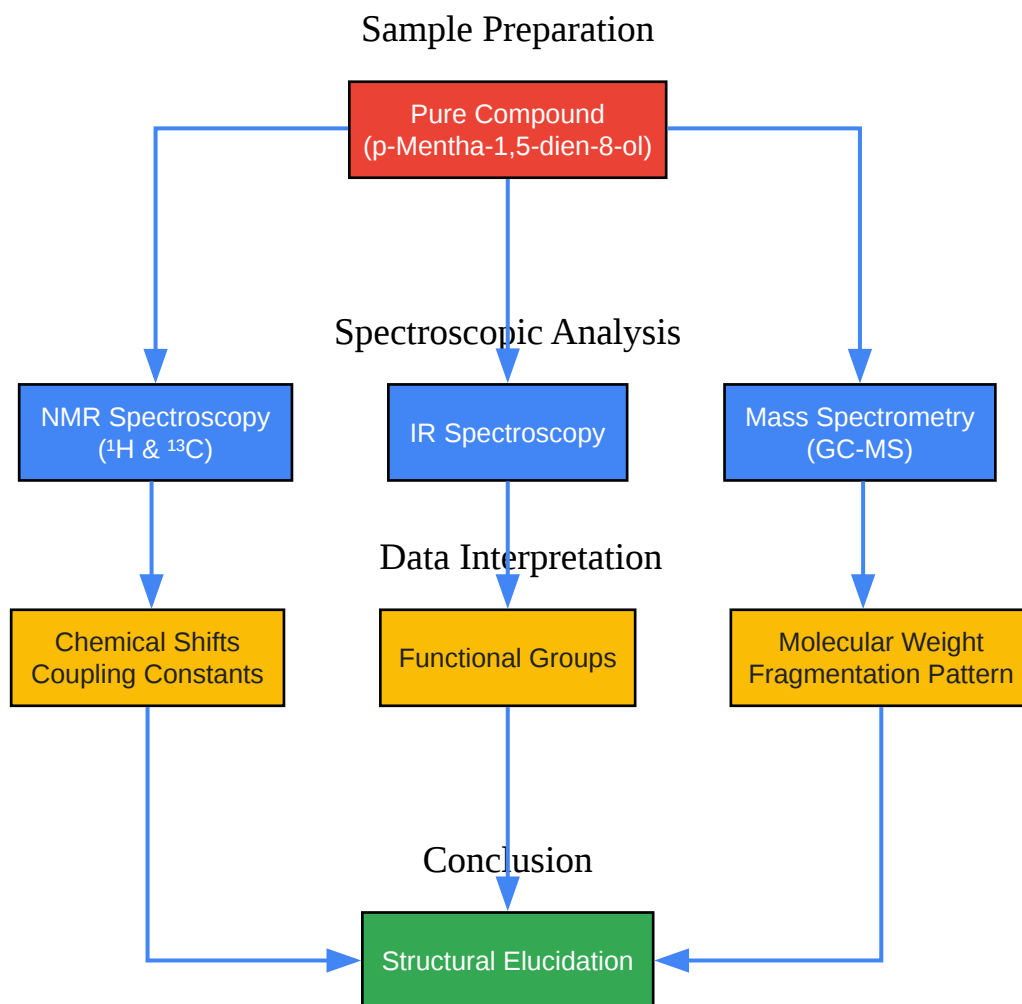
Procedure (GC-MS):

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.
- GC Conditions:
  - Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness).
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Injector Temperature: 250  $^{\circ}\text{C}$ .

- Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Ion Source Temperature: 230 °C.
  - Mass Range: Scan from m/z 40 to 500.
- Injection and Acquisition: Inject 1 µL of the prepared sample solution into the GC-MS. The data system will acquire the mass spectra of the components as they elute from the GC column.
- Data Analysis: Identify the peak corresponding to **p-Mentha-1,5-dien-8-ol** based on its retention time and analyze the corresponding mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of a chemical compound like **p-Mentha-1,5-dien-8-ol**.



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Spectroscopic analysis workflow.

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## References

- 1. eng.uc.edu [eng.uc.edu]
- 2. p-Mentha-1,5-dien-8-ol [webbook.nist.gov]



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